![molecular formula C20H20ClN3O4 B2671681 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea CAS No. 955258-24-9](/img/structure/B2671681.png)
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea is a complex organic compound known for its interesting structure and promising applications in various fields. Comprising a benzo[d][1,3]dioxole moiety linked to a pyrrolidinone ring and a chlorobenzylurea functional group, it has garnered attention in research and development sectors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea typically involves multiple steps:
Formation of the Pyrrolidinone Ring: : Starting from benzo[d][1,3]dioxole, the compound undergoes a series of reactions including halogenation, amination, and cyclization to form the pyrrolidinone ring.
Addition of the Urea Group: : The intermediate is then treated with isocyanates under controlled conditions to introduce the urea functional group.
Chlorobenzylation: : Finally, the chlorobenzyl group is attached using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may utilize high-efficiency catalysts and automated continuous-flow systems to enhance yield and purity while minimizing waste. Common methods include:
Use of solid-phase synthesis to streamline the process.
Implementation of microwave-assisted reactions to accelerate reaction times.
化学反应分析
Types of Reactions
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea undergoes several types of reactions:
Oxidation: : Can be oxidized using peroxides or oxygen in the presence of a catalyst.
Reduction: : Reduced by hydrogenation in the presence of a metal catalyst such as palladium on carbon.
Substitution: : Participates in nucleophilic substitution reactions, especially at the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂) with catalysts.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The reactions can yield various products depending on the conditions, including different oxidation states of the benzo[d][1,3]dioxole moiety or substituted derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: : Used as a ligand in catalysis to facilitate organic reactions.
Material Science: : Its unique structure is studied for inclusion in polymer matrices for enhanced material properties.
Biology
Enzyme Inhibition: : Acts as an inhibitor in biochemical assays, particularly targeting enzymes linked to metabolic pathways.
Drug Design: : Explored as a scaffold in medicinal chemistry for the development of new therapeutics.
Medicine
Diagnostics: : Utilized in the design of diagnostic agents for detecting biological markers.
Industry
Agriculture: : Studied for use in agrochemicals as a potential herbicide or fungicide.
Manufacturing: : Incorporated in the production of specialty chemicals and advanced materials.
作用机制
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea exerts its effects by:
Binding to Enzymes: : Specifically interacting with the active sites of target enzymes, leading to inhibition of their activity.
Pathways: : Affecting metabolic and signaling pathways in cells, which can alter cellular functions and responses.
相似化合物的比较
Similar Compounds
1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-phenylurea: : Lacks the chlorobenzyl group, leading to differences in activity and specificity.
3-(4-Chlorobenzyl)-1-methylurea: : Does not have the benzo[d][1,3]dioxole moiety, which significantly alters its properties and applications.
Uniqueness
The presence of both the benzo[d][1,3]dioxole and chlorobenzyl groups in 1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-chlorobenzyl)urea imparts unique chemical and biological activities, setting it apart from similar compounds.
That should give you a solid overview of this compound. Fascinating stuff, right?
属性
IUPAC Name |
1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c21-15-3-1-13(2-4-15)9-22-20(26)23-10-14-7-19(25)24(11-14)16-5-6-17-18(8-16)28-12-27-17/h1-6,8,14H,7,9-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMWWYAQKRFUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B2671598.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide](/img/structure/B2671599.png)
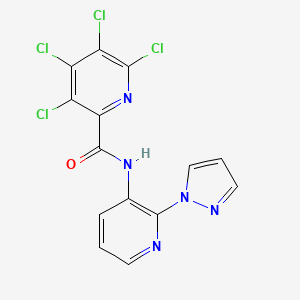
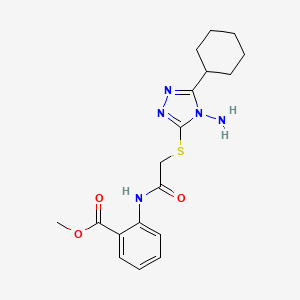
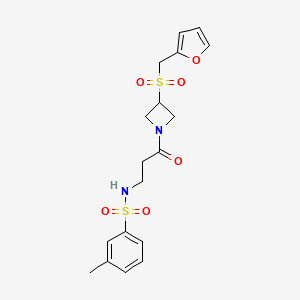
![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazol-5-amine](/img/structure/B2671604.png)
![N-(2,4-dimethoxyphenyl)-2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2671606.png)
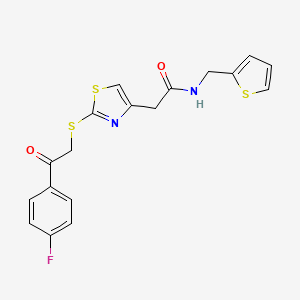
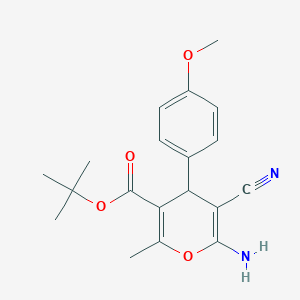
![N-(3-acetylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2671611.png)
![3-methoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2671612.png)
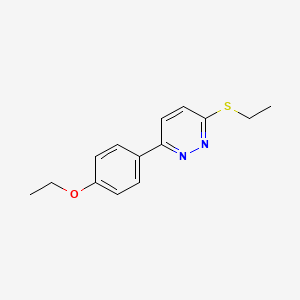
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/new.no-structure.jpg)
![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)
